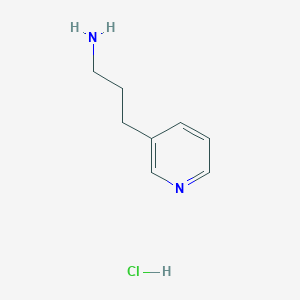

3-(Pyridin-3-yl)propan-1-amine hydrochloride

説明

特性

IUPAC Name |

3-pyridin-3-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZNQULHHZYJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661761 | |

| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84359-17-1 | |

| Record name | 3-Pyridinepropanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84359-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with nitromethane to form 3-(pyridin-3-yl)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

化学反応の分析

Types of Reactions

3-(Pyridin-3-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Applications

1. Organic Synthesis

- Building Block : 3-(Pyridin-3-yl)propan-1-amine hydrochloride serves as an essential building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions, including substitution and coupling.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, amines |

| Substitution | Alkyl halides | Diverse organic compounds |

2. Catalysis

- The compound is utilized as a catalyst in several chemical reactions due to its ability to facilitate bond formation and cleavage. Its pyridine ring enhances electron density, making it an effective catalyst in reactions such as the Suzuki-Miyaura coupling.

Biological Applications

1. Pharmacological Research

- Therapeutic Potential : Studies have indicated that this compound may interact with various biological targets, including receptors involved in neurotransmission. Its potential as a therapeutic agent is under investigation for conditions like neuropathic pain and inflammation.

Case Study: Neuropathic Pain Treatment

A study demonstrated that derivatives of this compound exhibited analgesic properties in animal models of neuropathic pain. The mechanism of action involves modulation of pain pathways through receptor interactions, suggesting its utility in pain management therapies.

Medicinal Chemistry

1. Drug Development

- The compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its structural attributes allow for modifications that can lead to compounds with enhanced efficacy and reduced side effects.

2. Enantiomeric Studies

Research has shown that specific enantiomers of this compound may exhibit different pharmacological profiles. For instance, the (S)-enantiomer has been noted for its increased potency in certain therapeutic applications compared to its (R)-counterpart.

Industrial Applications

1. Fine Chemicals Production

The compound is also significant in the industrial synthesis of fine chemicals and pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable in producing complex organic molecules required in various industries.

作用機序

The mechanism of action of 3-(Pyridin-3-yl)propan-1-amine hydrochloride involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations.

類似化合物との比較

Pyridine vs. Heterocyclic Modifications

- Sulfonyl vs. Pyridinyl Groups: The phenylsulfonyl group in 3-(phenylsulfonyl)propan-1-amine HCl increases lipophilicity and metabolic stability compared to the pyridinyl analog, enhancing antitrypanosomal activity .

Amine Backbone Modifications

- Chlorine Substitution : 3-Chloro-N-methylpropan-1-amine HCl introduces a halogen, improving membrane permeability but reducing hydrogen-bonding capacity relative to the pyridine-containing compound .

- Propargyl Amines : 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride incorporates a triple bond, increasing rigidity and reactivity in click chemistry applications .

Physicochemical Properties

| Property | 3-(Pyridin-3-yl)propan-1-amine HCl | 3-(Phenylsulfonyl)propan-1-amine HCl | Duloxetine HCl |

|---|---|---|---|

| Solubility (Water) | High (due to HCl salt) | Moderate (enhanced by sulfonyl) | Low |

| LogP | ~1.2 | ~2.5 | ~4.1 |

| Synthetic Complexity | Low (simple coupling reactions) | Moderate (sulfonation steps) | High (stereochemistry) |

生物活性

3-(Pyridin-3-yl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, biochemical pathways affected, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₂N₂·HCl, indicating it is a hydrochloride salt of a pyridine derivative. The presence of the pyridine ring is crucial for its interactions with biological targets.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. Similar compounds have been shown to act as inhibitors for several targets, including:

- Kinases : These enzymes are critical in signaling pathways, and inhibition can lead to altered cell proliferation and survival.

- Transcription Factors : The compound may modulate gene expression by interacting with proteins that regulate transcription.

Table 1: Potential Targets and Effects

| Target | Effect | Reference |

|---|---|---|

| Kinases | Inhibition of signaling | |

| Transcription Factors | Modulation of gene expression | |

| Enzymes | Altered metabolic pathways |

Biochemical Pathways

Research indicates that this compound affects several key biochemical pathways:

- PI3K/Akt Pathway : Involved in cell growth and survival; modulation can impact cancer cell proliferation.

- MAPK Pathway : Plays a role in cellular responses to growth signals; alterations can influence apoptosis.

Cellular Effects

In vitro studies have demonstrated that this compound can significantly affect various cell types:

- Cancer Cells : It has been observed to induce apoptosis in certain cancer cell lines by modulating critical signaling pathways.

Case Studies

A study involving the human cervical carcinoma HeLa cell line showed that exposure to varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC₅₀) was determined to be below 150 μM for some analogs .

Stability and Temporal Effects

The compound exhibits stability under standard laboratory conditions, with minimal degradation over time. Long-term studies suggest that its biological effects can persist, making it suitable for extended research applications.

Q & A

Q. What are the recommended synthetic routes for 3-(Pyridin-3-yl)propan-1-amine hydrochloride?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring and subsequent amine formation. A common approach includes:

- Step 1 : Alkylation of pyridine-3-carbaldehyde with propargyl bromide, followed by catalytic hydrogenation to yield 3-(pyridin-3-yl)propan-1-amine.

- Step 2 : Salt formation via reaction with hydrochloric acid under controlled pH (4–5) to precipitate the hydrochloride salt.

- Critical Considerations : Use inert atmospheres (N₂/Ar) during alkylation to avoid side reactions. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm proton environments (e.g., pyridinyl protons at δ 8.3–8.6 ppm, amine protons at δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ expected at m/z ~169.1 for the free base).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation).

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer :

- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO). Limited solubility in non-polar solvents (e.g., hexane).

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent hygroscopic degradation. Use desiccants (silica gel) for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products).

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to confirm stereochemistry and salt formation.

- Reproducibility : Replicate synthesis under varying conditions (temperature, solvent ratios) to identify critical parameters .

Q. What experimental strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC and quantify half-life.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures and moisture sensitivity.

- Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) to simulate oxidative environments. Monitor byproducts using high-resolution MS .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model binding to pyridine-sensitive targets (e.g., nicotinic acetylcholine receptors).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized receptor proteins.

- Functional Assays : Employ cell-based calcium flux or cAMP assays to evaluate receptor modulation.

- Contradiction Mitigation : Validate findings with orthogonal methods (e.g., competitive binding assays with known antagonists) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。